molecular formula C17H21N3O3 B2851704 N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1448071-09-7

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Cat. No. B2851704
M. Wt: 315.373
InChI Key: FDGZDHCFRFDZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, commonly known as DPEP, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Molecular Structures and Dimeric Pairs

The study of molecular structures, including compounds similar to N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, reveals the formation of mutually hydrogen-bonded dimeric pairs. This characteristic is crucial for understanding the compound's interactions at the molecular level, which can have implications in materials science and molecular engineering (Burgess et al., 1998).

Catalysis in Organic Synthesis

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a compound with a similar structure, has been identified as an effective ligand in copper-catalyzed coupling reactions. This application demonstrates the potential of such compounds in facilitating organic synthesis, particularly in creating diverse alkyne-based compounds with significant implications in pharmaceuticals and material science (Chen et al., 2023).

Inhibition of Enzymatic Activity

Compounds with a 3-hydroxy-1H-pyrrole-2,5-dione structure, similar to part of the N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide molecule, have been explored as inhibitors of glycolic acid oxidase. Such studies highlight the potential therapeutic applications of these compounds in treating conditions related to enzymatic imbalances, such as specific types of kidney stones or metabolic disorders (Rooney et al., 1983).

Metal Complexes and Polymerization

Research into N,O-bidentate pyridyl functionalized alkoxy ligands, which share structural features with the compound , has led to the development of magnesium and zinc complexes. These complexes have been applied in the immortal ring-opening polymerization of cyclic esters, showing the compound's potential in catalyzing polymer synthesis, which is valuable in biomedical engineering and materials science (Wang et al., 2012).

HDAC Inhibition for Therapeutic Applications

Derivatives of 3-hydroxy-1H-pyrrole, structurally similar to parts of N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, have been investigated as histone deacetylase (HDAC) inhibitors. This research suggests potential applications in developing novel therapeutic agents for cancer and other diseases where HDAC activity is implicated (Mai et al., 2004).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-6-4-7-13(12(11)2)19-17(23)16(22)18-10-15(21)14-8-5-9-20(14)3/h4-9,15,21H,10H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGZDHCFRFDZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

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